1-Amino-4-(2-methylanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-4-(o-tolylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino groups at the 1 and 4 positions of the anthracene ring, with an o-tolylamino substituent at the 4 position. The unique structure of this compound contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with o-toluidine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is isolated through filtration, drying, and milling to achieve the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Amino-4-(o-tolylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Medicine: Explored for its antiviral and antibacterial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exerting its anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxicity against cancer cells .
Comparison with Similar Compounds
Mitoxantrone: A well-known anticancer agent with a similar anthracenedione core.
Ametantrone: Another anthracenedione derivative with anticancer properties.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally related compound with similar applications.
Uniqueness: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for further research and development in the field of anticancer therapeutics .
Properties
CAS No. |
54946-78-0 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-amino-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-2-5-9-16(12)23-17-11-10-15(22)18-19(17)21(25)14-8-4-3-7-13(14)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
JPHKTVKOJQHNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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